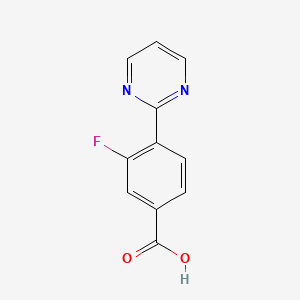
3-Fluoro-4-pyrimidin-2-YL-benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-4-(pyrimidin-2-yl)benzoic acid is a compound that features a fluorine atom at the 3-position and a pyrimidin-2-yl group at the 4-position of a benzoic acid core. This compound is of interest due to its unique structural properties, which combine the characteristics of fluorinated aromatic compounds and heterocyclic pyrimidines. These features make it a valuable candidate for various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic aromatic substitution reaction, where a suitable precursor, such as 3-bromo-4-nitropyridine N-oxide, is fluorinated to produce the desired compound . The reaction is carried out under moderate conditions, often at room temperature, using fluorinating agents like potassium fluoride or cesium fluoride.
Industrial Production Methods
Industrial production of 3-Fluoro-4-(pyrimidin-2-yl)benzoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in a pure form .
Analyse Chemischer Reaktionen
Types of Reactions
3-Fluoro-4-(pyrimidin-2-yl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other substituents through nucleophilic aromatic substitution.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Fluorinating Agents: Potassium fluoride, cesium fluoride.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Reagents: Palladium catalysts, boronic acids.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling reactions can produce various biaryl compounds, while oxidation reactions can yield carboxylic acids or ketones.
Wissenschaftliche Forschungsanwendungen
3-Fluoro-4-(pyrimidin-2-yl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated aromatic compounds and heterocycles.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Industry: Utilized in the development of agrochemicals and materials with enhanced properties.
Wirkmechanismus
The mechanism of action of 3-Fluoro-4-(pyrimidin-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom’s electron-withdrawing properties can influence the compound’s reactivity and binding affinity to biological targets. The pyrimidin-2-yl group can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Fluoro-4-(pyridin-2-yl)benzoic acid
- 3-Fluoro-4-(pyrimidin-4-yl)benzoic acid
- 3-Fluoro-4-(pyrimidin-5-yl)benzoic acid
Uniqueness
3-Fluoro-4-(pyrimidin-2-yl)benzoic acid is unique due to the specific positioning of the fluorine atom and the pyrimidin-2-yl group, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C11H7FN2O2 |
|---|---|
Molekulargewicht |
218.18 g/mol |
IUPAC-Name |
3-fluoro-4-pyrimidin-2-ylbenzoic acid |
InChI |
InChI=1S/C11H7FN2O2/c12-9-6-7(11(15)16)2-3-8(9)10-13-4-1-5-14-10/h1-6H,(H,15,16) |
InChI-Schlüssel |
SESMEKGOCAVLJW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(N=C1)C2=C(C=C(C=C2)C(=O)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


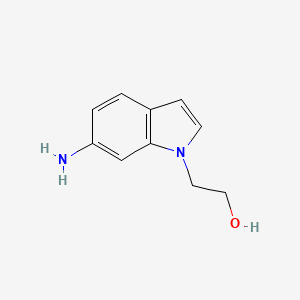
![2-tert-Butyl-7,7-dimethyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13155901.png)
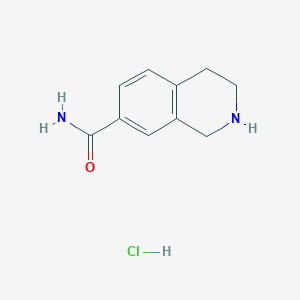



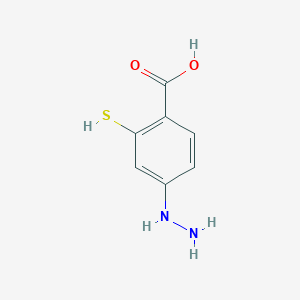
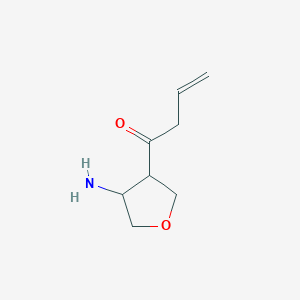
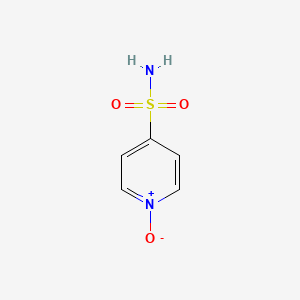
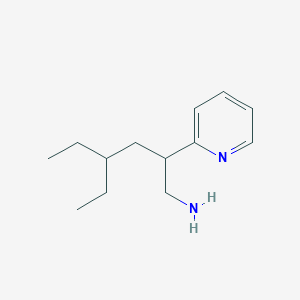


![3-Tert-butyl-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B13155962.png)

